3-[[4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]piperidin-1-yl]methyl]benzamide, also known as LMTX, is a small molecule drug with a molecular weight of 380.9 g/mol. It is classified as a tau aggregation inhibitor and is a potential treatment for various tauopathies, including Alzheimer's disease, frontotemporal dementia, and progressive supranuclear palsy.
Tau proteins are responsible for stabilizing microtubules in neurons, allowing for the proper transport of nutrients and signaling molecules. In neurodegenerative diseases, tau proteins become abnormal and start to accumulate, leading to the formation of neurofibrillary tangles. These tangles disrupt the normal functioning of neurons, leading to cognitive impairment and other symptoms.
LMTX works by preventing the tau proteins from clumping together, reducing the formation of neurofibrillary tangles. This mechanism of action has made it a promising candidate for the treatment of various tauopathies.